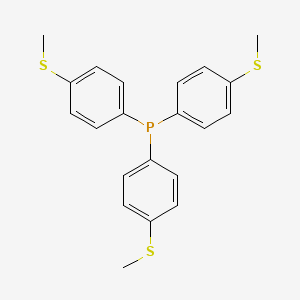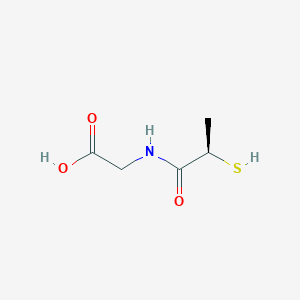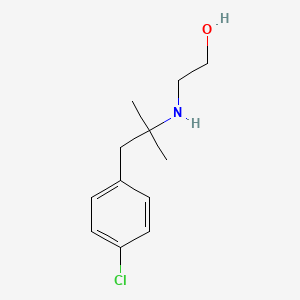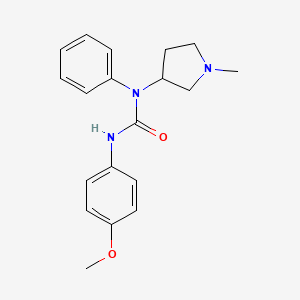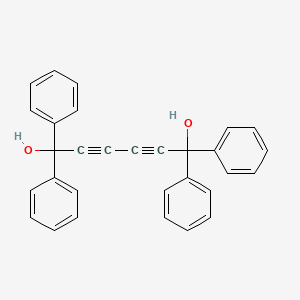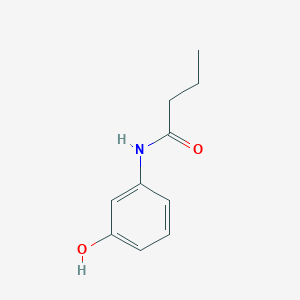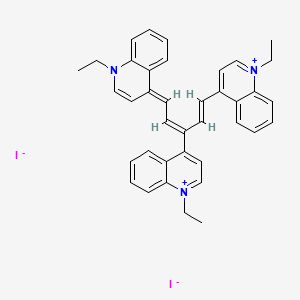
NEOCYANINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes quinolinium moieties linked by a propene-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of iodine or iodide salts to facilitate the formation of the diiodide product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium moieties to quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include quinolinium oxides, reduced quinoline derivatives, and substituted quinolinium compounds. These products have diverse applications in various fields.
科学的研究の応用
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and ability to form covalent bonds with biological molecules .
類似化合物との比較
Similar Compounds
- 1-ethyl-2-(4-methylstyryl)quinolinium iodide
- 1-ethyl-2-(3-nitrostyryl)quinolinium iodide
- 1-ethyl-4-(4-methylstyryl)pyridinium iodide
Uniqueness
Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is unique due to its specific structure, which includes a propene-diyl bridge and iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .
特性
CAS番号 |
4846-34-8 |
|---|---|
分子式 |
C38H37I2N3 |
分子量 |
789.5 g/mol |
IUPAC名 |
1-ethyl-4-[(1E,3E,5Z)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H37N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-28H,4-6H2,1-3H3;2*1H/q+2;;/p-2 |
InChIキー |
RJOBRLLSEIIUFB-UHFFFAOYSA-L |
SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
異性体SMILES |
CCN1C=C/C(=C/C=C(\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=[N+](C5=CC=CC=C45)CC)/C6=CC=CC=C61.[I-].[I-] |
正規SMILES |
CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-] |
| 4846-34-8 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)

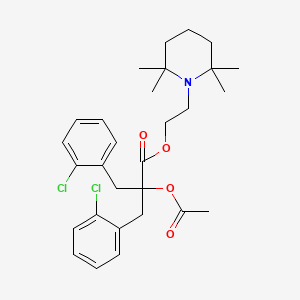

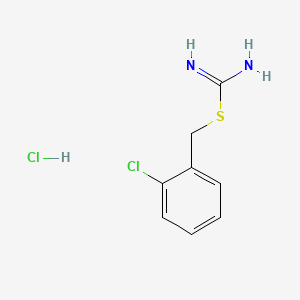
![Benzo[g]isatin](/img/structure/B1615657.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
